2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazoles . These compounds have been found to inhibit some metabolic enzymes and could potentially be used in the treatment of various diseases .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as nucleophilic aromatic substitution . For instance, the preformed anion of a compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various chemical moieties, including the thiazolo[3,2-b][1,2,4]triazol ring system. These compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating the potential utility of such structures in developing new therapeutic agents with varied biological activities (Başoğlu et al., 2013).
Antimicrobial Activity of 1,2,4-Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound , has shown significant antimicrobial activities. This research highlights the potential of such compounds in addressing resistant microbial strains, contributing to the development of new antibiotics (Bektaş et al., 2007).
Syntheses and 5-HT2 Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share structural similarities with the target compound, has been conducted to explore their potential as 5-HT2 receptor antagonists. Such compounds could have implications for developing treatments for disorders related to the serotonergic system (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Properties
The exploration of thiazolo[3,2-b]-1,2,4-triazol derivatives has extended into evaluating their anti-inflammatory and analgesic properties. This research underscores the compound's potential application in developing new pain management and anti-inflammatory therapies (Tozkoparan et al., 2004).
Antimicrobial Agents Development
The development of thiazolidinone derivatives linked to the thiazolo[3,2-b][1,2,4]triazol structure has shown promising antimicrobial activity against various bacterial and fungal strains. This suggests the compound's potential role in creating new antimicrobial agents to combat infectious diseases (Patel et al., 2012).
Antitumor Activity
A novel series of 1,2,4-triazole Schiff bases, including structural analogs of the target compound, have been synthesized and evaluated for their antitumor activity. Some compounds exhibited significant inhibitory activity against tumor cells, indicating the potential for cancer therapy applications (Ding et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds involves inhibition of certain metabolic enzymes . They have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-5-16(2)15-17)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANKEYLSNSTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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